molecular formula C16H30O7 B1590243 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)- CAS No. 84812-04-4

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-

Cat. No. B1590243
CAS RN: 84812-04-4
M. Wt: 334.4 g/mol
InChI Key: PVEMXXSASUDFKJ-UHFFFAOYSA-N
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Description

“1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-” is also known as 18-Crown-6. It is an organic compound with the formula [C2H4O]6 and is a white, hygroscopic crystalline solid with a low melting point . It functions as a ligand for some metal cations with a particular affinity for potassium cations .


Synthesis Analysis

18-Crown-6 is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .


Molecular Structure Analysis

The point group of 18-Crown-6 is S6 . The dipole moment of 18-Crown-6 is solvent- and temperature-dependent . Crystallographic analysis reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized 6-fold symmetric geometry usually shown .


Chemical Reactions Analysis

18-Crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations . The formation of the [M (18-crown-6)] 2+ (M = Ca 2+, Sr 2+ or Ba 2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .


Physical And Chemical Properties Analysis

18-Crown-6 has a molar mass of 264.315 g/mol and a density of 1.237 g/cm3 . It has a melting point of 37 to 40 °C and a boiling point of 116 °C . It is soluble in water, with a solubility of 75 g/L .

Safety And Hazards

18-Crown-6 is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

CAS RN

84812-04-4

Product Name

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-

Molecular Formula

C16H30O7

Molecular Weight

334.4 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C16H30O7/c1-2-3-21-14-16-15-22-11-10-19-7-6-17-4-5-18-8-9-20-12-13-23-16/h2,16H,1,3-15H2

InChI Key

PVEMXXSASUDFKJ-UHFFFAOYSA-N

SMILES

C=CCOCC1COCCOCCOCCOCCOCCO1

Canonical SMILES

C=CCOCC1COCCOCCOCCOCCOCCO1

Pictograms

Irritant

Origin of Product

United States

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